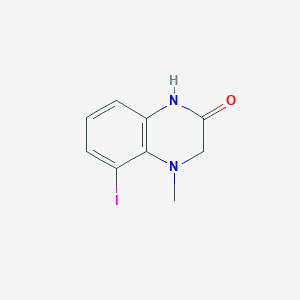

5-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

CAS No.:

Cat. No.: VC15893255

Molecular Formula: C9H9IN2O

Molecular Weight: 288.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9IN2O |

|---|---|

| Molecular Weight | 288.08 g/mol |

| IUPAC Name | 5-iodo-4-methyl-1,3-dihydroquinoxalin-2-one |

| Standard InChI | InChI=1S/C9H9IN2O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5H2,1H3,(H,11,13) |

| Standard InChI Key | LJCFJWDXDBRKHG-UHFFFAOYSA-N |

| Canonical SMILES | CN1CC(=O)NC2=C1C(=CC=C2)I |

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is C₉H₉IN₂O, with a molecular weight of 288.08 g/mol. Its IUPAC name, 5-iodo-4-methyl-1,3-dihydroquinoxalin-2-one, reflects the substitution pattern: a methyl group at C4, iodine at C5, and a ketone at C2. The compound’s planar structure is stabilized by conjugation between the aromatic ring and the carbonyl group, while the iodine atom introduces steric and electronic effects that influence reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉IN₂O |

| Molecular Weight | 288.08 g/mol |

| IUPAC Name | 5-iodo-4-methyl-1,3-dihydroquinoxalin-2-one |

| SMILES | CN1CC(=O)NC2=C1C(=CC=C2)I |

| Canonical InChI | InChI=1S/C9H9IN2O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5H2,1H3,(H,11,13) |

The presence of iodine enhances the compound’s polarizability, making it susceptible to electrophilic substitution reactions at the aromatic ring. X-ray crystallography of analogous quinoxalinones reveals a dihedral angle of 5–10° between the benzene and dihydropyrazine rings, suggesting moderate planarity .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 5-iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically begins with the preparation of the quinoxalinone core. A common approach involves the condensation of o-phenylenediamine derivatives with α-keto acids or esters . For iodinated derivatives, electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) is employed.

-

Quinoxalinone Formation: React 4-methyl-3,4-dihydroquinoxalin-2(1H)-one with iodine monochloride in acetic acid at 60°C for 6 hours.

-

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

-

Characterization: Confirm structure using NMR and mass spectrometry.

Yields for such iodinations range from 50% to 75%, depending on the directing effects of existing substituents. The methyl group at C4 deactivates the ring, necessitating harsh iodination conditions compared to unsubstituted analogs .

Mechanistic Insights

Iodination proceeds via an electrophilic aromatic substitution mechanism. The carbonyl group at C2 directs electrophiles to the para position (C5), while the methyl group at C4 exerts a minor ortho-directing effect. Computational studies using density functional theory (DFT) suggest that the transition state for iodination at C5 is stabilized by hyperconjugation with the adjacent carbonyl group .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum (DMSO-d₆, 400 MHz) exhibits characteristic peaks:

-

δ 3.71 ppm (s, 3H): Methyl group at C4.

-

δ 7.60–6.40 ppm (m, 4H): Aromatic protons (H6, H7, H8, H9).

-

δ 11.96 ppm (s, 1H): NH proton of the dihydropyrazine ring.

The NMR spectrum confirms the carbonyl carbon at δ 153.55 ppm and the iodine-bearing aromatic carbon at δ 132.73 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 288.08 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include loss of the methyl group (−15 Da) and sequential cleavage of the dihydropyrazine ring.

Applications in Chemical Research

Medicinal Chemistry

This compound serves as a precursor for iodinated probes in receptor-binding assays. For example, radioiodinated derivatives (e.g., -labeled analogs) are used to study serotonin receptor distribution .

Material Science

Quinoxalinones with heavy atoms like iodine exhibit fluorescence quenching properties, making them candidates for optoelectronic materials . The iodine atom’s polarizability enhances intersystem crossing, potentially useful in organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume